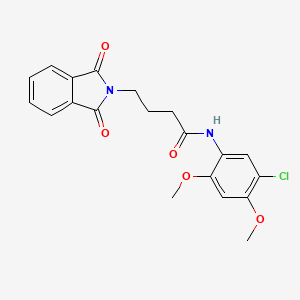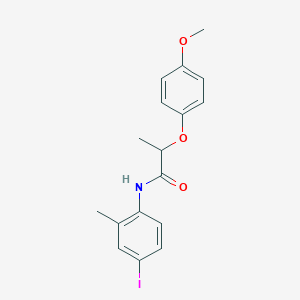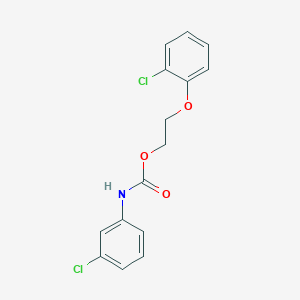![molecular formula C23H24N2O3S2 B5126384 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide, also known as BMS-687453, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific studies.
作用机制
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide exerts its effects by binding to the ATP-binding site of CDK2 and GSK3β, thereby inhibiting their activity. This leads to the inhibition of cell cycle progression and induction of apoptosis, which is beneficial in the treatment of cancer. 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been shown to inhibit the aggregation of amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit potent inhibitory activity against CDK2 and GSK3β, which are involved in the regulation of cell cycle progression and apoptosis. It has also been shown to inhibit the aggregation of amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. In addition, 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is its potent inhibitory activity against CDK2 and GSK3β, which makes it a promising candidate for the treatment of cancer and other diseases. However, one of the limitations of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is its relatively low selectivity, which may result in off-target effects. Further studies are needed to address this limitation and improve the selectivity of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide.
未来方向
There are several future directions for the study of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide. One direction is to further investigate its potential therapeutic applications in cancer and other diseases. Another direction is to improve the selectivity of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide by modifying its chemical structure. Additionally, future studies could focus on the development of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide as a drug delivery system for the targeted delivery of other therapeutic agents. Overall, the study of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide involves a multi-step process that includes the reaction of 2-aminobenzamide with benzyl chloromethyl sulfone followed by the reaction of the resulting intermediate with 2-(phenylthio)ethylamine. The final product is obtained after purification and characterization using various techniques such as NMR, IR, and mass spectrometry.
科学研究应用
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β), which are involved in the regulation of cell cycle progression and apoptosis. 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-30(27,28)25(18-19-10-4-2-5-11-19)22-15-9-8-14-21(22)23(26)24-16-17-29-20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODXGZHKNMFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)


![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)
![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)

![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)